molecular formula C11H10N2OS B12607943 2-(2-Methoxyphenyl)sulfanylpyrimidine CAS No. 646511-12-8

2-(2-Methoxyphenyl)sulfanylpyrimidine

Cat. No.: B12607943
CAS No.: 646511-12-8
M. Wt: 218.28 g/mol
InChI Key: TZRWMYUKNWGRGS-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)sulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a sulfanyl (-S-) group linked to a 2-methoxyphenyl ring. For example, 6-[(2-Methylphenyl)sulfanyl]pyrimidine-dione derivatives are prepared by reacting halogenated pyrimidines with thiophenols under basic conditions . Such methods are likely applicable to the target compound.

Properties

CAS No.

646511-12-8

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfanylpyrimidine

InChI

InChI=1S/C11H10N2OS/c1-14-9-5-2-3-6-10(9)15-11-12-7-4-8-13-11/h2-8H,1H3

InChI Key

TZRWMYUKNWGRGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)sulfanylpyrimidine typically involves the reaction of 2-methoxyphenylthiol with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-(2-Methoxyphenyl)sulfanylpyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets. For example, it can act as an electrophilic warhead, forming covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This can lead to the inhibition of protein function or the modulation of protein activity, which is useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen vs. Methoxy Substituents
  • The chlorophenyl analog (CAS 343374-33-4) has a molecular weight of 279.77 g/mol and a ChemSpider ID of 26100615. Such halogenated derivatives are often explored for enhanced metabolic stability in drug design .
  • 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine (): The 3,4-dimethoxy substitution (CAS 646511-20-8) increases electron density compared to the 2-methoxy analog. This positional isomer may exhibit distinct hydrogen-bonding patterns and bioavailability due to steric and electronic differences .
Alkyl vs. Aryl Sulfanyl Groups
  • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Replacing the aryl group with a methoxyethyl chain reduces aromaticity but enhances flexibility. This compound (C₁₂H₁₇N₃O₂S, MW 279.35 g/mol) forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in the rigid aryl-substituted target compound .

Core Heterocycle Modifications

Pyrimidine-Dione Derivatives
  • 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione (): The addition of carbonyl groups at positions 2 and 4 (pyrimidine-dione) introduces hydrogen-bonding sites, as seen in its crystal structure (C₁₄H₁₆N₂O₂S, MP 210–212°C). This derivative exhibits antiviral and anticancer activity, suggesting that the target compound’s bioactivity could be modulated by similar functional groups .
Pyrazolo[1,5-a]pyrimidinone Systems
  • 2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Fusion of a pyrazole ring with pyrimidine alters planarity and electronic distribution.

Electronic and Steric Effects

  • 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine (): The nitro group (CAS 1118787-28-2, MW 247.28 g/mol) introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group.

Melting Points and Solubility

  • The methoxyethyl analog () has a lower melting point (113–115°C) compared to the rigid pyrimidine-dione derivative (210–212°C) (), highlighting how alkyl chains reduce crystallinity .
  • 5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (, CAS 338771-65-6, MW 325.39 g/mol) incorporates a pyridinyl group, likely enhancing water solubility due to increased polarity .

Biological Activity

2-(2-Methoxyphenyl)sulfanylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a pyrimidine ring and a methoxyphenyl sulfanyl group, suggests diverse interactions with biological targets.

  • CAS Number : 646511-12-8
  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : 2-(2-methoxyphenyl)sulfanylpyrimidine

The biological activity of 2-(2-Methoxyphenyl)sulfanylpyrimidine is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxy group may enhance lipophilicity, facilitating membrane permeability, while the sulfanyl moiety can participate in nucleophilic attacks on electrophilic centers in proteins.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Methoxyphenyl)sulfanylpyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 2-(2-Methoxyphenyl)sulfanylpyrimidine may possess anticancer activity. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. The compound's interaction with DNA or RNA synthesis pathways may also contribute to its anticancer effects.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. Research shows that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives showed significant antibacterial activity against resistant strains, including S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
  • Anticancer Mechanisms : In vitro studies indicated that certain pyrimidine analogs could effectively induce apoptosis in human breast cancer cells by activating caspase pathways, showcasing their potential as therapeutic agents against cancer.
  • Anti-inflammatory Studies : Research conducted on pyrimidine compounds revealed their ability to downregulate inflammatory markers in animal models, suggesting their utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.

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